3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]propanamide
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Overview
Description
3-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]PROPANAMIDE is a complex organic compound that features a benzofuran ring and a tetrahydroquinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]PROPANAMIDE typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Synthesis of the Tetrahydroquinoxaline Moiety: This can be achieved by the condensation of an o-phenylenediamine with a diketone, followed by reduction.
Coupling of the Two Moieties: The final step involves coupling the benzofuran and tetrahydroquinoxaline moieties through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran ring can undergo oxidation reactions to form benzofuranones.
Reduction: The tetrahydroquinoxaline moiety can be reduced to form dihydroquinoxalines.
Substitution: Both the benzofuran and tetrahydroquinoxaline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Oxidation: Benzofuranones and quinoxalinones.
Reduction: Dihydroquinoxalines and tetrahydrobenzofurans.
Substitution: Various substituted benzofurans and quinoxalines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring molecules .
Medicine
Its unique structure may allow it to interact with specific biological targets, making it a potential lead compound for the development of new therapeutics .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics .
Mechanism of Action
The mechanism of action of 3-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets. The benzofuran ring may interact with aromatic residues in proteins, while the tetrahydroquinoxaline moiety may form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-Dihydro-1-benzofuran-5-yl)propanamide
- 2-Butyl-3-(4-hydroxybenzoyl)benzofuran
- 7-Bromo-2,3-dihydrobenzofuran
Uniqueness
Compared to these similar compounds, 3-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]PROPANAMIDE is unique due to the presence of both the benzofuran and tetrahydroquinoxaline moieties. This dual functionality allows for a broader range of interactions and applications, making it a versatile compound in various fields.
Properties
Molecular Formula |
C21H21N3O4 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]propanamide |
InChI |
InChI=1S/C21H21N3O4/c25-19(8-6-14-5-7-18-15(13-14)9-12-28-18)22-10-11-24-17-4-2-1-3-16(17)23-20(26)21(24)27/h1-5,7,13H,6,8-12H2,(H,22,25)(H,23,26) |
InChI Key |
KXNTZAAUCPNECL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCC(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
Origin of Product |
United States |
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